
The History and Discovery of 2,4-
Pyridinedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4-PDCA

Cat. No.: B024962 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2,4-Pyridinedicarboxylic acid, historically known as lutidinic acid, is a heterocyclic organic

compound that has garnered significant attention in various scientific fields, particularly in

medicinal chemistry and drug development. Its ability to act as an inhibitor of a range of

enzymes, most notably histone demethylases, has positioned it as a valuable tool for

epigenetic research and a potential scaffold for the development of novel therapeutics. This

technical guide provides a comprehensive overview of the history, discovery, synthesis, and

key biological activities of 2,4-pyridinedicarboxylic acid.

Historical Perspective and Discovery
The history of 2,4-pyridinedicarboxylic acid is intertwined with the study of pyridine and its

derivatives. While the exact first synthesis is not definitively documented in readily available

literature, a seminal early investigation into its properties and derivatives was published in 1914

by Hans Meyer and Hans Tropsch.[1][2][3][4][5] Their work, "Über Derivate der Lutidinsäure

und das αγ-Diaminopyridin" (Regarding Derivatives of Lutidinic Acid and αγ-Diaminopyridine),

published in Monatshefte für Chemie, represents a cornerstone in the early characterization of

this compound.[1][2][3][4][5] The historical name, lutidinic acid, points to its origin from the

oxidation of 2,4-lutidine (2,4-dimethylpyridine).
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Early research focused on the fundamental chemical properties and reactions of

pyridinedicarboxylic acid isomers. However, the full potential of 2,4-pyridinedicarboxylic acid as

a bioactive molecule was not realized until much later, with the advent of modern drug

discovery and a deeper understanding of enzymatic processes.

Physicochemical and Inhibitory Properties
2,4-Pyridinedicarboxylic acid is a white to almost white crystalline powder.[6] Its chemical and

physical properties, along with its inhibitory activities against key histone demethylase

enzymes, are summarized in the tables below.

Property Value Reference(s)

Molecular Formula C₇H₅NO₄ [7][8]

Molecular Weight 167.12 g/mol [7][8]

Melting Point 243-246 °C [6][7]

Boiling Point (estimate) 295.67 °C [6]

Density (estimate) 1.5216 g/cm³ [6]

pKa 2.15 (at 25 °C) [6]

Water Solubility 4.5 g/L (at 20 °C) [6]

λmax 258 nm (in aqueous methanol) [6]

LogP 0.57 [6]

Table 1: Physicochemical Properties of 2,4-Pyridinedicarboxylic Acid. This table summarizes

key physical and chemical properties of the compound.
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Enzyme Target IC₅₀ Value Reference(s)

JMJD2A (KDM4A) 1.4 µM [6][7]

KDM4C 1.4 µM [6][7]

KDM4E 1.4 µM [6][7]

KDM5B 3 µM [6][7]

Table 2: Inhibitory Activity of 2,4-Pyridinedicarboxylic Acid against Histone Demethylases. This

table presents the half-maximal inhibitory concentration (IC₅₀) values of 2,4-

pyridinedicarboxylic acid against various Jumonji C (JmjC) domain-containing histone

demethylases.

Experimental Protocols
The synthesis of 2,4-pyridinedicarboxylic acid can be achieved through various methods.

Below are detailed protocols for two common synthetic routes.

Protocol 1: Oxidation of Pyridine
A common laboratory-scale synthesis involves the direct oxidation of pyridine.[6][7]

Materials:

Pyridine

Nitric acid (concentrated)

Sulfuric acid (concentrated)

Heating apparatus

Reaction vessel with reflux condenser

Purification apparatus (e.g., for recrystallization)

Procedure:
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Carefully mix pyridine with a mixture of concentrated nitric acid and concentrated sulfuric

acid in a suitable reaction vessel equipped with a reflux condenser.

Heat the reaction mixture to a high temperature under reflux. The exact temperature and

reaction time will depend on the scale of the reaction and should be optimized.

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

Upon completion, cool the reaction mixture to room temperature.

Carefully pour the cooled mixture onto crushed ice to precipitate the crude product.

Collect the precipitate by filtration and wash it thoroughly with cold water to remove residual

acids.

Purify the crude 2,4-pyridinedicarboxylic acid by recrystallization from a suitable solvent,

such as water or an alcohol-water mixture.

Dry the purified crystals under vacuum to obtain the final product.

Protocol 2: Synthesis from 4-Cyanopyridine
This method involves the formation of an intermediate carboxamide followed by hydrolysis.[9]

Materials:

4-Cyanopyridine

Acetonitrile

Sulfuric acid (98%)

Formamide

Ammonium peroxodisulfate

Sodium hydroxide solution (30%)

Hydrochloric acid (concentrated)
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Water

Heating and stirring apparatus

Filtration equipment

Procedure: Step 1: Synthesis of 4-Cyano-2-pyridinecarboxamide

In a reaction vessel, suspend 85 g (0.82 mol) of 4-cyanopyridine in 700 ml of acetonitrile at

room temperature.

Add 32.4 g (0.32 mol) of 98% sulfuric acid to the suspension.

Heat the mixture to 60 °C.

Add a solution of 201.3 g (4.47 mol) of formamide in 52 g of water.

Heat the resulting clear solution to 70 °C.

Add 281.3 g (1.23 mol) of ammonium peroxodisulfate in portions over 2 hours, maintaining

the temperature.

After the addition is complete, continue stirring at 74 °C for an additional period to ensure the

reaction goes to completion.

Isolate the intermediate product, 4-cyano-2-pyridinecarboxamide.

Step 2: Hydrolysis to 2,4-Pyridinedicarboxylic Acid

Suspend 80 g (0.5 mol) of 4-cyano-2-pyridinecarboxamide in 155 ml of water.

Add 170.3 g of 30% sodium hydroxide solution dropwise at 80 °C over 30 minutes.

Stir the resulting yellow solution for 30 minutes.

Adjust the pH to 1.5 with concentrated hydrochloric acid to precipitate the product.

Cool the suspension, filter, and wash the filter cake with water.
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For further purification, the filter cake can be resuspended in water, the pH adjusted to 1 with

hydrochloric acid, and the solid dissolved at 95 °C, followed by recrystallization upon cooling.

Signaling Pathways and Biological Activity
2,4-Pyridinedicarboxylic acid is a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent

dioxygenases, a large family of enzymes that play critical roles in various cellular processes.

[10][11][12][13][14][15] This includes the Jumonji C (JmjC) domain-containing histone

demethylases (JHDMs).[10][12][13][14] By inhibiting these enzymes, 2,4-pyridinedicarboxylic

acid can modulate gene expression through epigenetic mechanisms.

The KDM4 family of histone demethylases (including KDM4A and KDM4C) are key targets of

2,4-pyridinedicarboxylic acid. These enzymes are involved in removing methyl groups from

histone H3 at lysine 9 (H3K9me3/me2), a mark associated with transcriptional repression.

Inhibition of KDM4 enzymes by 2,4-pyridinedicarboxylic acid leads to an increase in H3K9

methylation, which can result in the silencing of target genes. This mechanism is of significant

interest in cancer research, as KDM4 enzymes are often overexpressed in tumors and

contribute to oncogenesis by regulating the expression of genes involved in cell proliferation,

genomic instability, and metastasis.

Below is a diagram illustrating the general mechanism of action of 2,4-pyridinedicarboxylic acid

on the KDM4-mediated histone demethylation pathway.
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Caption: Inhibition of KDM4-mediated histone demethylation by 2,4-pyridinedicarboxylic acid.

Conclusion
2,4-Pyridinedicarboxylic acid, from its early characterization as lutidinic acid to its current status

as a potent enzyme inhibitor, has a rich history and a promising future in scientific research and

drug development. Its ability to modulate epigenetic pathways through the inhibition of histone

demethylases provides a powerful tool for studying gene regulation and offers a promising

avenue for the development of new therapeutic agents for diseases such as cancer. The

synthetic accessibility and well-characterized biological activity of 2,4-pyridinedicarboxylic acid

ensure its continued importance in the fields of chemistry, biology, and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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